Diethyl 4-aminobenzylphosphonate
Overview
Description
Isofagomine tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal beta-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder .
Mechanism of Action
Target of Action
Diethyl 4-aminobenzylphosphonate primarily targets Autotaxin (ATX) . ATX is an extracellular lysophospholipase D that hydrolyzes lysophosphatidylcholine to form the bioactive lipid lysophosphatidic acid . It plays a significant role in various biological processes, including angiogenesis, invasion, and migration .
Mode of Action
As an aromatic phosphonate, this compound inhibits the lysophospholipase D activity of Autotaxin . This inhibition disrupts the conversion of lysophosphatidylcholine to lysophosphatidic acid, thereby affecting the downstream biological processes regulated by these molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lysophosphatidic acid signaling pathway . By inhibiting Autotaxin, the compound reduces the production of lysophosphatidic acid, a potent bioactive lipid that acts as a signaling molecule in numerous biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and tumor cell invasion .
Result of Action
The inhibition of Autotaxin by this compound leads to a decrease in the production of lysophosphatidic acid . This can result in the modulation of various biological processes, including angiogenesis, invasion, and migration . Therefore, the compound has potential therapeutic applications, particularly in the field of anticancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isofagomine tartrate is synthesized through a series of chemical reactions involving the formation of a tartaric acid salt of isofagomine. The process typically involves the reaction of isofagomine with tartaric acid under controlled conditions to form the tartrate salt .
Industrial Production Methods: The industrial production of isofagomine tartrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Isofagomine tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Isofagomine tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating enzyme activity and protein folding.
Medicine: Explored as a potential therapeutic agent for Gaucher disease and other lysosomal storage disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical research
Comparison with Similar Compounds
Afegostat: Another competitive inhibitor of beta-glucosidase, used in the treatment of Gaucher disease.
Eliglustat: A glucosylceramide synthase inhibitor, used as an oral therapy for Gaucher disease.
Uniqueness of Isofagomine Tartrate: Isofagomine tartrate is unique due to its specific interaction with the catalytic pocket of beta-glucosidase, acting as a chemical chaperone. This property distinguishes it from other similar compounds that may have different mechanisms of action or target different enzymes .
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173896 | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20074-79-7 | |
Record name | Diethyl (4-aminobenzyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20074-79-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl p-aminobenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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